Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-
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Overview
Description
Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two benzenamine groups connected by an ethanediylidenebis linkage, with ethoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- typically involves the condensation reaction between 4-ethoxybenzenamine and ethanedial. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could exhibit pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- can be used in the production of dyes, polymers, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- involves its interaction with molecular targets through its aromatic amine groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
- Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-
- Benzenamine, N,N’-1,2-ethanediylidenebis[4-fluoro-]
- Benzenamine, N,N’-1,2-ethanediylidenebis[2,4,6-trimethyl-]
Comparison: Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and physical properties. Compared to its methoxy, fluoro, and trimethyl analogs, the ethoxy derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
84289-11-2 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C18H20N2O2/c1-3-21-17-9-5-15(6-10-17)19-13-14-20-16-7-11-18(12-8-16)22-4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
ZMSYCBIGPSEUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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